N-Phenylacenaphthylen-5-amine
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Overview
Description
N-Phenylacenaphthylen-5-amine is an organic compound characterized by the presence of a phenyl group attached to an acenaphthylene moiety through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylacenaphthylen-5-amine typically involves the nucleophilic substitution reaction of acenaphthylene derivatives with aniline. One common method is the reaction of acenaphthylene with aniline in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-Phenylacenaphthylen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: this compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acenaphthylene derivatives.
Scientific Research Applications
N-Phenylacenaphthylen-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: this compound can be used in the production of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-Phenylacenaphthylen-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylacenaphthene-1-amine
- N-Phenylacenaphthene-2-amine
- N-Phenylacenaphthene-3-amine
Uniqueness
N-Phenylacenaphthylen-5-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
749921-49-1 |
---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
N-phenylacenaphthylen-5-amine |
InChI |
InChI=1S/C18H13N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-12,19H |
InChI Key |
AHBPSOSZSBRQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C3C=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
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